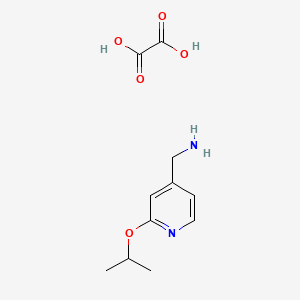

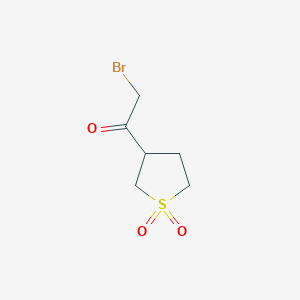

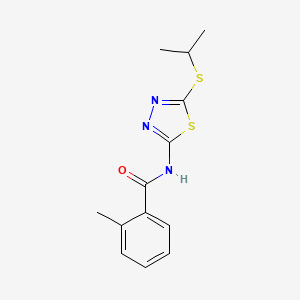

![molecular formula C16H16N4OS2 B2836797 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide CAS No. 2034242-97-0](/img/structure/B2836797.png)

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide” is a novel thiazolo[5,4-b]pyridine derivative . It is an N-heterocyclic compound that has been synthesized and studied for its potential biological activities .

Synthesis Analysis

The compound was efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis involved the design of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .Molecular Structure Analysis

The molecular structure of this compound is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure-activity relationships (SAR) study showed that the pyridyl attached to thiazolo[5,4-b]pyridine was a key structural unit for its inhibitory potency .Chemical Reactions Analysis

The compound has been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that it showed potent PI3K inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its potent PI3K inhibitory activity . The IC50 of a representative compound could reach to 3.6 nm .Aplicaciones Científicas De Investigación

Phosphoinositide 3-Kinase (PI3K) Inhibition

The compound has been investigated for its potent inhibitory activity against phosphoinositide 3-kinase (PI3K). PI3K plays a crucial role in cell signaling pathways related to cell growth, proliferation, and survival. The representative compound (19a) derived from this structure demonstrated an impressive IC50 of 3.6 nM, making it a promising candidate for PI3K-targeted therapies .

Anti-Inflammatory and Analgesic Properties

In a related context, certain derivatives of this compound have shown anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (compound 42) exhibited such properties. These findings suggest potential applications in managing pain and inflammation .

Antioxidant Activity

Thiazolo[4,5-b]pyridines, structurally related to our compound, have been identified as potent antioxidants. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable in preventing various diseases associated with oxidative stress .

Herbicidal and Antifungal Properties

While not directly studied for herbicidal or antifungal applications, the broader class of thiazolo[5,4-b]pyridines has demonstrated these properties. Researchers have identified compounds within this family as effective herbicides and antifungal agents .

Enzyme Inhibition Beyond PI3K

Compound 19a not only inhibits PI3Kα but also shows activity against PI3Kγ and PI3Kδ. However, its inhibitory effect on PI3Kβ is comparatively reduced. Further studies could explore its potential in modulating other kinases and cellular pathways .

Structural Insights from Docking Analysis

Docking analysis revealed that the N-heterocyclic core of compound 19a directly interacts with the kinase through key hydrogen bonds. Understanding these binding interactions can guide further drug design efforts .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This inhibition disrupts the normal functioning of the PI3K, leading to changes in the cellular processes it controls .

Biochemical Pathways

The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to the inhibition of cell growth and proliferation .

Pharmacokinetics

The compound’s potent inhibitory activity suggests it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This can result in the inhibition of cell growth and proliferation, which is why compounds like this one are often studied for their potential anti-cancer effects .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS2/c21-14(11-5-9-22-10-11)18-12-3-7-20(8-4-12)16-19-13-2-1-6-17-15(13)23-16/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLWZPQPMVBEAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CSC=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

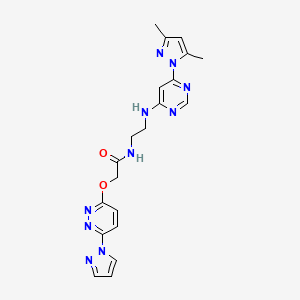

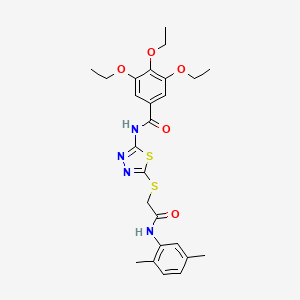

![N-[5-({[(4-bromophenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2836714.png)

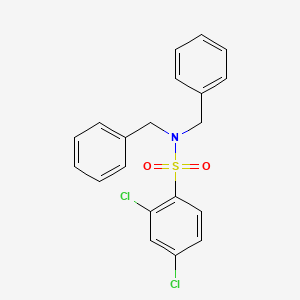

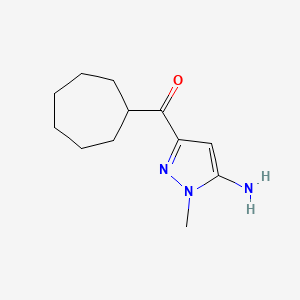

![2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2836715.png)

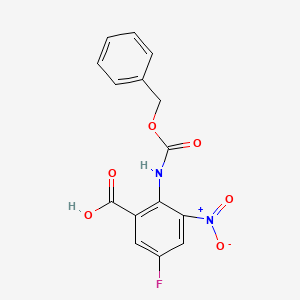

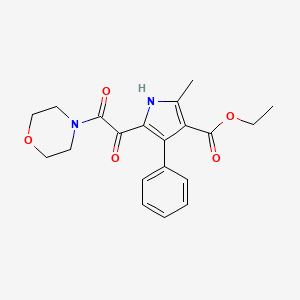

![Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2836732.png)

![N-(4-chloro-2-fluorophenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2836734.png)

![5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2836735.png)